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Executive Summary
Acreozast (also known as TYB-2285) is an investigational compound that has demonstrated

notable anti-allergic and anti-inflammatory properties in various preclinical animal models.

Identified as a histamine release inhibitor and a Vascular Cell Adhesion Molecule-1 (VCAM-1)

inhibitor, Acreozast has shown efficacy in models of passive cutaneous anaphylaxis, allergic

asthma, and bronchoconstriction.[1][2] This technical guide provides a comprehensive

summary of the available in vivo data for Acreozast, detailing experimental methodologies,

quantitative outcomes, and the putative signaling pathways involved in its mechanism of action.

The development of Acreozast was discontinued after Phase II clinical trials for asthma and

atopic dermatitis in Japan.[2]

Quantitative Data Summary
The in vivo effects of Acreozast have been quantified in several key preclinical models. The

following tables summarize the available data on its efficacy.

Table 1: Efficacy of Acreozast in Rat Passive Cutaneous Anaphylaxis (PCA)
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Animal Model Antigen
Administration
Route

ED₅₀ Reference

Rat Ovalbumin (OA) Oral (p.o.) 0.5 mg/kg [2]

Rat

Dinitrophenyl-

Ascaris (DNP-

As)

Oral (p.o.) 3.5 mg/kg [2]

Table 2: Efficacy of Acreozast in Models of Allergic Airway Disease

Animal
Model

Condition
Administrat
ion Route

Effective
Dose

Observed
Effect

Reference

Guinea Pig

Ovalbumin-

induced dual-

phase

bronchoconst

riction

Oral (p.o.) 300 mg/kg

Inhibition of

late asthmatic

response and

inflammatory

cell infiltration

[3][4]

Sheep

Antigen-

induced

allergic

bronchoconst

riction

Not Specified 100 mg/kg

Inhibition of

early and late

bronchoconst

riction and

airway

hyperrespons

iveness

[5]

Rat

Antigen-

induced lung

anaphylaxis

Oral (p.o.) 3-30 mg/kg

Dose-

dependent

inhibition of

bronchoconst

riction and

Thromboxane

B2 production

Key Experimental Protocols
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Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

The following sections outline the protocols for the key in vivo experiments conducted with

Acreozast, based on established models.

Passive Cutaneous Anaphylaxis (PCA) in Rats
This model assesses the ability of a compound to inhibit an IgE-mediated immediate

hypersensitivity reaction in the skin.[6][7]

Methodology:

Sensitization: Rats are passively sensitized by intradermal injection of an antiserum

containing IgE antibodies specific to an antigen (e.g., anti-ovalbumin or anti-DNP IgE).[8]

Latent Period: A latency period of 24 to 72 hours allows for the binding of the injected IgE

antibodies to high-affinity FcεRI receptors on dermal mast cells.

Drug Administration: Acreozast or vehicle is administered orally at specified times before the

antigen challenge.

Antigen Challenge: The specific antigen (e.g., ovalbumin or DNP-HSA) is injected

intravenously along with a vascular permeability tracer dye, such as Evans blue.[6][7]

Outcome Measurement: The binding of the antigen to the mast cell-bound IgE triggers

degranulation and the release of vasoactive mediators, leading to increased vascular

permeability. The extent of this reaction is quantified by measuring the amount of

extravasated Evans blue dye in the skin at the injection site.[9]

Ovalbumin-Induced Allergic Asthma in Guinea Pigs
This model mimics key features of human asthma, including early and late phase

bronchoconstriction and airway hyperresponsiveness.[3][4]

Methodology:

Active Sensitization: Guinea pigs are actively sensitized to ovalbumin. A common protocol

involves intraperitoneal injections of ovalbumin mixed with an adjuvant like aluminum

hydroxide.[10] Booster administrations may be given to ensure a robust immune response.
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Drug Administration: Acreozast or vehicle is administered orally as a single dose or in

multiple doses prior to the antigen challenge.[3][4]

Antigen Challenge: Sensitized animals are challenged with an aerosolized solution of

ovalbumin to induce an asthmatic response.

Measurement of Airway Response:

Early and Late Phase Bronchoconstriction: Airway resistance is measured at various time

points after the challenge to assess both the immediate (early phase) and delayed (late

phase, typically 4-7 hours post-challenge) bronchoconstriction.[2]

Airway Hyperresponsiveness: At 24 hours or later post-challenge, the sensitivity of the

airways to a non-specific bronchoconstrictor (e.g., histamine or acetylcholine) is measured

to determine airway hyperresponsiveness.

Inflammatory Cell Infiltration: Bronchoalveolar lavage (BAL) is performed to collect airway

fluid, and the types and numbers of inflammatory cells (particularly eosinophils) are

quantified.[3]

Antigen-Induced Allergic Bronchoconstriction in Sheep
The sheep model is valued for its anatomical and physiological similarities to human airways

and is particularly useful for studying late-phase responses and airway hyperresponsiveness.

[5]

Methodology:

Allergen Selection: Naturally allergic sheep with known sensitivity to a specific antigen, such

as Ascaris suum, are typically used.

Baseline Measurements: Baseline airway mechanics and responsiveness to a

bronchoconstrictor like carbachol are established.

Drug Administration: Acreozast or vehicle is administered at various time points before and

after the antigen challenge to assess both prophylactic and therapeutic effects.[5]
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Antigen Challenge: A conscious sheep is challenged with an aerosolized solution of the

specific antigen.

Outcome Measurement:

Airway Responses: Specific lung resistance is measured to determine the early and late

bronchoconstrictor responses.

Airway Hyperresponsiveness: Airway responsiveness to carbachol is reassessed 24 hours

after the antigen challenge.

Cellular Infiltration: Bronchoalveolar lavage is performed to analyze the influx of

inflammatory cells, such as eosinophils.[5]

Signaling Pathways and Mechanism of Action
Acreozast is believed to exert its in vivo effects through at least two primary mechanisms:

inhibition of VCAM-1 mediated cell adhesion and suppression of IL-3 primed histamine release.

Inhibition of VCAM-1 Signaling
As a VCAM-1 inhibitor, Acreozast likely interferes with the adhesion and transmigration of

leukocytes from the bloodstream into inflamed tissues, a critical step in the inflammatory

cascade of allergic asthma.[1][11] The binding of VLA-4 on leukocytes to VCAM-1 on

endothelial cells initiates a signaling cascade within the endothelial cell.
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VCAM-1 signaling pathway in endothelial cells.

Inhibition of IL-3 Primed Histamine Release
Interleukin-3 (IL-3) is a cytokine that can "prime" basophils and mast cells, enhancing their

degranulation and histamine release in response to an allergic trigger.[12][13] Acreozast has

been shown to inhibit this IL-3-potentiated histamine release.[1] The priming effect of IL-3 is

distinct from its direct, weaker histamine-releasing activity and is independent of extracellular

calcium and cell surface IgE.[2][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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